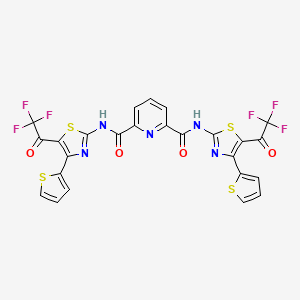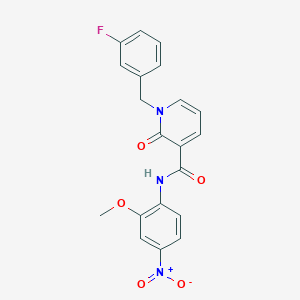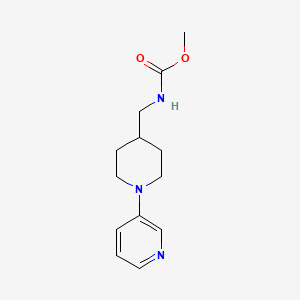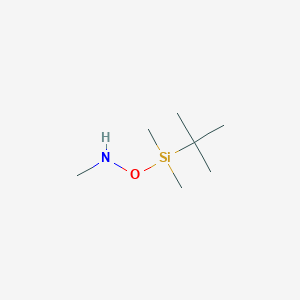
N2,N6-bis(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)pyridine-2,6-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2,N6-bis(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)pyridine-2,6-dicarboxamide is a useful research compound. Its molecular formula is C25H11F6N5O4S4 and its molecular weight is 687.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Metal Complexes and Coordination Chemistry
Research on compounds structurally related to N2,N6-bis(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)pyridine-2,6-dicarboxamide has shown significant interest in metal complex formation and its implications in coordination chemistry. For example, iron(II) and nickel(II) complexes of similar ligands have been synthesized, revealing insights into magnetic, spectral, and structural characteristics. These complexes exhibited thermally induced spin-transitions and provided a foundation for understanding ligand field strengths and coordination behavior in metal complexes (Baker & Goodwin, 1986).
Antimicrobial Activity
Studies have been conducted on the synthesis, characterization, and antimicrobial application of ligands closely related to the compound and their metal complexes with Cu(II), Ni(II), and Fe(III). These complexes demonstrated moderate antimicrobial activity against bacterial strains, showcasing the potential for these compounds in biomedical applications (Kumar et al., 2020).
Environmental Remediation
The synthesis of novel magnetic nanoadsorbents based on similar thiazole derivatives for the removal of heavy metals from industrial wastes highlights the environmental applications of these compounds. The research focused on the efficient removal of Zn2+ and Cd2+ ions, indicating the compound's potential in addressing environmental pollution challenges (Zargoosh et al., 2015).
Catalytic Applications
Research into the catalytic oxidation of organic compounds using ruthenium complexes based on pyridine and related ligands demonstrates the versatility of these compounds in facilitating chemical transformations. Such studies contribute to the development of efficient and selective catalysts for organic synthesis (Liu et al., 2017).
Synthesis and Characterization
Several studies have focused on the synthesis and detailed characterization of compounds structurally akin to this compound. These works often explore innovative synthetic routes, reactivity, and the potential for further functionalization, laying the groundwork for future applications in various fields (Molnar, Komar, & Jerković, 2022).
Propriétés
IUPAC Name |
2-N,6-N-bis[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]pyridine-2,6-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H11F6N5O4S4/c26-24(27,28)18(37)16-14(12-6-2-8-41-12)33-22(43-16)35-20(39)10-4-1-5-11(32-10)21(40)36-23-34-15(13-7-3-9-42-13)17(44-23)19(38)25(29,30)31/h1-9H,(H,33,35,39)(H,34,36,40) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOUJDKDVQTNGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)NC2=NC(=C(S2)C(=O)C(F)(F)F)C3=CC=CS3)C(=O)NC4=NC(=C(S4)C(=O)C(F)(F)F)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H11F6N5O4S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
687.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-dichloro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2802576.png)
![2-[3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2802577.png)

![5-({1,4-dioxa-8-azaspiro[4.5]decan-8-yl}(phenyl)methyl)-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2802583.png)


![(2,4,9-trimethyl-7-oxo-3-phenyl-7H-furo[2,3-f]chromen-8-yl)acetic acid](/img/structure/B2802587.png)

![2-[(2-Amino-5-methylphenyl)carbamoylamino]acetic acid](/img/structure/B2802590.png)
![(Z)-methyl 2-(6-chloro-2-((3-(phenylthio)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2802591.png)
![1-[2-[3-(Difluoromethoxy)phenyl]morpholin-4-yl]prop-2-en-1-one](/img/structure/B2802593.png)
